molecular formula C20H27N5O3 B5534155 N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

Cat. No. B5534155
M. Wt: 385.5 g/mol
InChI Key: PQEHQKBUYUKNBB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of diazaspiro undecane derivatives often involves multistep synthetic procedures, including Strecker synthesis, partial hydrolysis, N-cyanomethylation, and cyclization under mild conditions. These methods are designed to introduce various functional groups, enabling the creation of a wide range of compounds with potential biological activities (Aboul-Enein et al., 2014).

Molecular Structure Analysis Molecular structure analysis of diazaspiro[5.5]undecane derivatives is primarily conducted through NMR and X-ray crystallographic techniques, revealing the preferred conformation of cyclohexanone units and the impact of intermolecular interactions on crystal packing (Islam et al., 2017).

Chemical Reactions and Properties Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including electrolytic oxidation and reduction, leading to products like N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols. These reactions highlight the functional versatility and reactivity of the spirocyclic framework (Abou-Elenien et al., 1991).

Physical Properties Analysis The physical properties, including crystal structure and thermodynamics, have been studied for diazaspiro[5.5] derivatives. These studies involve detailed analysis using techniques like FT-IR and electronic spectra simulation, which help in understanding the stability and conformational preferences of these compounds (Zeng et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(1H-imidazol-5-yl)ethyl]-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c26-18-4-7-20(13-24(18)9-5-16-11-21-15-23-16)6-2-8-25(14-20)19(27)22-12-17-3-1-10-28-17/h1,3,10-11,15H,2,4-9,12-14H2,(H,21,23)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHQKBUYUKNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

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